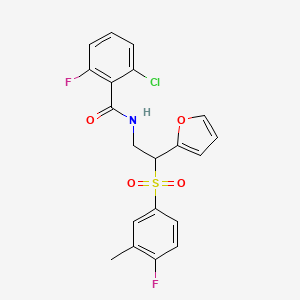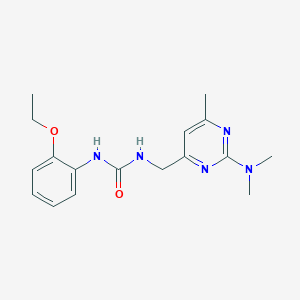
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of dimethylaminopyrimidines with various reagents to form urea derivatives. For instance, derivatives of dimethylaminopyrimidines have been synthesized through reactions with ethoxycarbonyl isocyanate, yielding acyclic urea derivatives that further cyclize under certain conditions (Greco & Gala, 1981). Another approach involves the use of (N-chloro-N-alkoxy)amino compounds with 4-dimethylaminopyridine, leading to N-alkoxy-N-(4-dimethylaminopyridin-1-ium-1-yl)-substituted ureas (Shtamburg et al., 2012).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography, provides insights into the arrangement of atoms within these compounds. For example, X-ray diffraction analysis of similar urea compounds reveals intramolecular hydrogen bonding and structural stability imparted by the urea functionality (Habibi et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving dimethylaminopyrimidines often lead to the formation of various heterocyclic structures. For example, reactions with methyl iodide result in quaternization at N1, leading to methiodides with known oxopyrimidines, showcasing the reactivity of these compounds (Brown & Teitei, 1965).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the behavior of these compounds. The crystal structure, determined through X-ray diffraction, often shows planar arrangements and stabilization through hydrogen bonding, indicative of their solid-state properties and reactivity potential (Habibi et al., 2013).
Chemical Properties Analysis
Chemical properties, including reactivity with various nucleophiles and electrophiles, are significant for the synthesis of more complex derivatives. The ability to undergo Curtius rearrangement and react in situ with ammonia or primary and secondary amines to form substituted ureas highlights the versatile chemical properties of these compounds (Nesterova et al., 2012).
Applications De Recherche Scientifique
Complexation-induced Unfolding of Heterocyclic Ureas
Research by Corbin et al. (2001) explored the synthesis and conformational studies of heterocyclic ureas and their ability to form multiply hydrogen-bonded complexes. This study highlights the potential of such compounds in creating self-assembling structures, offering insights into molecular mimicry of peptide transitions and the utility in designing supramolecular assemblies Corbin, Zimmerman, Thiessen, Hawryluk, & Murray, 2001.
Determination of Metabolites in Human Urine
The work by Hardt and Angerer (1999) focused on the analytical determination of metabolites related to pirimicarb, a compound structurally similar to "1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea", in human urine. This research provides a framework for assessing exposure to such compounds and understanding their metabolic pathways Hardt & Angerer, 1999.
Synthesis of 1-Alkyl-4-oxopyrimido-[1,2-a]-S-triaziniumolates
Greco and Gala (1981) described the synthesis of cyclic urea derivatives and their transformation into 1-alkyl-4-oxopyrimido-[1,2-a]-S-triaziniumolates. This research underscores the versatility of such compounds in generating novel heterocyclic structures, which could have implications in drug development and material science Greco & Gala, 1981.
Strong Dimerization of Ureidopyrimidones
Beijer et al. (1998) investigated the dimerization behavior of 6-methyl-2-butylureidopyrimidone, demonstrating its ability to form stable, multiply hydrogen-bonded dimers. This study provides valuable insights into the design of molecular recognition systems and the construction of complex molecular architectures Beijer, Sijbesma, Kooijman, Spek, & Meijer, 1998.
Substituted Ureas Based on Pyridine Derivatives
Nesterova, Pugacheva, and Voevudsky (2012) reported on the synthesis of substituted ureas derived from pyridine dicarboxylic acid azides, demonstrating the chemical reactivity and potential applications of these compounds in synthesizing diverse urea derivatives. This research can be applied in various fields, including pharmaceuticals and material science Nesterova, Pugacheva, & Voevudsky, 2012.
Propriétés
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-(2-ethoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-5-24-15-9-7-6-8-14(15)21-17(23)18-11-13-10-12(2)19-16(20-13)22(3)4/h6-10H,5,11H2,1-4H3,(H2,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVCCTRSFNCZSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NCC2=NC(=NC(=C2)C)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-(2-ethoxyphenyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2-aminoethyl)-2-methyl-1H-indol-1-yl]acetamide](/img/structure/B2487406.png)
![2-{[2-(3,4-Dichlorophenoxy)acetyl]amino}-3-phenylpropanoic acid](/img/structure/B2487407.png)
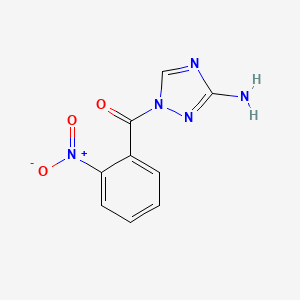

![N-(2-(diethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2487412.png)
![(2S)-2-(7-Oxabicyclo[2.2.1]heptan-2-yl)propanoic acid](/img/structure/B2487414.png)
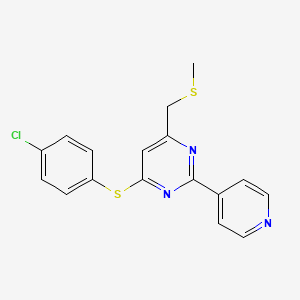
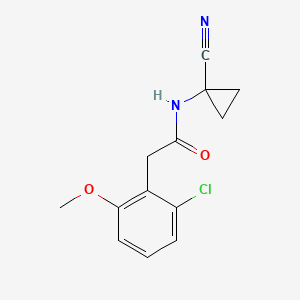

![N-[[4-(4-fluorophenyl)-5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-piperidin-1-ylsulfonylbenzamide](/img/structure/B2487421.png)
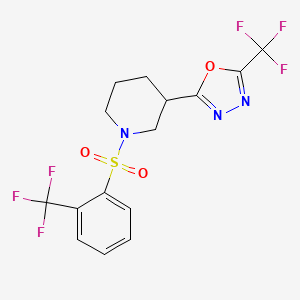
![Tert-butyl 2-(iodomethyl)-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2487425.png)
![N-[1-(3-Cyanophenyl)-2,2,2-trifluoroethyl]prop-2-enamide](/img/structure/B2487426.png)
